Propanedioic acid, (3-oxopropyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (3-oxopropyl)-, dimethyl ester is a chemical compound with the molecular formula C8H12O5. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are replaced by a (3-oxopropyl) group and two methyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (3-oxopropyl)-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (3-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Propanedioic acid, (3-oxopropyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (3-oxopropyl)-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The (3-oxopropyl) group can also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to propanedioic acid, (3-oxopropyl)-, dimethyl ester but lacks the (3-oxopropyl) group.
Ethyl acetoacetate: A related compound with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of the (3-oxopropyl) group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
72473-15-5 |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
dimethyl 2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-12-7(10)6(4-3-5-9)8(11)13-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GVMOBBBOHCGLQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.